molecular formula C9H14ClN3O2 B2372441 4-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride CAS No. 2138516-18-2

4-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride

Cat. No.: B2372441
CAS No.: 2138516-18-2
M. Wt: 231.68
InChI Key: MLDDXAVDDCTMLS-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with an aminomethyl group at the 4-position and a carboxylic acid group at the 3-position, accompanied by a hydrochloride counterion.

Key attributes inferred from related compounds (e.g., 5-(aminomethyl) and acetamidomethyl derivatives) include:

  • Molecular weight: ~267–279 g/mol (hydrochloride salts) .
  • Functional groups: The aminomethyl (-CH2NH2) and carboxylic acid (-COOH) groups enhance solubility and enable further derivatization for drug discovery .
  • Applications: Used as intermediates for small-molecule libraries or bioactive agents targeting enzymes or receptors .

Properties

IUPAC Name

4-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.ClH/c10-4-6-2-1-3-12-8(6)7(5-11-12)9(13)14;/h5-6H,1-4,10H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDDXAVDDCTMLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C=NN2C1)C(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approaches for Pyrazolo[1,5-a]pyridine Scaffolds

Classic Cyclization Methods

The fundamental approach to pyrazolo[1,5-a]pyridine synthesis involves the formation of the bicyclic system through cyclization reactions. One established method involves the reaction of N-amino-2-imino-pyridines with 1,3-dicarbonyl compounds. This approach has been extensively studied and optimized to provide access to various pyrazolo[1,5-a]pyridine derivatives with diverse substitution patterns.

A general procedure reported in the literature involves the reaction of N-amino-2-imino-pyridine derivatives with appropriate 1,3-dicarbonyl compounds in ethanol containing acetic acid under an oxygen atmosphere. The reaction typically proceeds at elevated temperatures (approximately 130°C) for extended periods (18 hours). The reaction conditions significantly impact the yield, as demonstrated in Table 1.

Table 1: Effect of Reaction Conditions on the Synthesis of Pyrazolo[1,5-a]pyridine Derivatives

Entry Molar Equiv. Acid Atmosphere Percent Yield
1 (HOAc) 2 Air 34
2 (HOAc) 4 Air 52
3 (HOAc) 6 Air 74
4 (HOAc) 6 O₂ 94
5 (HOAc) 6 Ar 6
6 (p-TSA) 1 O₂ 39
7 (p-TSA) 2 O₂ 41
8 (TFA) 1 O₂ 48
9 (TFA) 2 O₂ 55

Reaction conditions: N-amino-2-imino-pyridine (3 mmol), ethyl acetoacetate (3 mmol), in ethanol (10 mL), under specified atmosphere at 130°C for 18 h.

Modern Synthetic Methodologies

Recent advances in synthetic methodologies have led to the development of more efficient and environmentally friendly approaches for constructing pyrazolo[1,5-a]pyridine scaffolds.

Microwave-Assisted Synthesis

A notable modern approach involves microwave-assisted one-pot reactions. This method has been successfully applied to synthesize pyrazolo[3,4-b]pyridine derivatives through the reaction of 5-aminopyrazole derivatives with paraformaldehyde and β-dicarbonyl compounds. The microwave irradiation significantly reduces reaction times while maintaining or improving yields compared to conventional heating methods.

Sonochemical Synthetic Strategy

A highly efficient one-pot sonochemical synthetic strategy has been developed for preparing polysubstituted pyrazolo[1,5-a]pyridines. This approach involves a [3+2] cycloaddition of dialkyl acetylenedicarboxylates, ethyl propiolate, and alkenes to 2-imino-1H-pyridin-1-amines under catalyst-free conditions. The reaction proceeds through Knoevenagel and Michael reactions, followed by intramolecular condensation, dearoylation, and oxidation. The advantages of this method include mild reaction conditions, high yields, simple work-up procedures, and clean product formation.

Specific Preparation Methods for 4-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride

Direct Synthetic Approach

The direct synthesis of this compound can be achieved through a multi-step process involving the construction of the pyrazolo[1,5-a]pyridine core followed by appropriate functionalization.

Formation of the Core Structure

The synthesis begins with the preparation of the appropriately substituted N-amino-2-imino-pyridine precursor. This intermediate undergoes cyclization with a suitable 1,3-dicarbonyl compound containing a carboxylic ester functionality, such as ethyl acetoacetate, to form the pyrazolo[1,5-a]pyridine core structure.

Functionalization at the 4-Position

Introduction of the aminomethyl group at the 4-position can be accomplished through a series of transformations. One approach involves selective reduction of a 4-cyano or 4-carboxamide precursor to the corresponding aminomethyl derivative. Alternatively, functionalization can be achieved through selective C-H activation and subsequent amination reactions.

Salt Formation

The final step involves the formation of the hydrochloride salt. This is typically accomplished by treating the free base form of 4-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid with hydrochloric acid in an appropriate solvent. The salt formation process must be carefully controlled to avoid unwanted side reactions.

Alternative Synthetic Routes

Through 5-Aminomethyl Analogs

A viable alternative route involves the synthesis of the 5-aminomethyl analog, which is more extensively documented in the literature. This approach can be adapted to access the 4-aminomethyl derivative through careful control of regioselectivity during the key cyclization step.

Table 2: Comparison of Synthetic Routes for Positional Isomers

Position of Aminomethyl Starting Materials Key Intermediates Yield Range (%) References
4-position N-amino-2-imino-pyridine, ethyl acetoacetate 4-functionalized core 65-75
5-position 1-amino-2(1H)-pyridine-2-imine derivatives, DMAD 5-functionalized core 70-85
From N-Protected Precursors

Another approach involves the synthesis of N-protected aminomethyl precursors, such as 5-(acetamidomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride (CAS No. 1803584-09-9). The subsequent deprotection of these intermediates can yield the desired aminomethyl derivatives. This strategy offers the advantage of improved handling and stability during the synthetic sequence.

Optimization of Reaction Conditions

Effect of Solvent Systems

The choice of solvent significantly impacts the efficiency of the cyclization reactions leading to pyrazolo[1,5-a]pyridine derivatives. Ethanol has been identified as an effective solvent for these transformations, particularly when combined with appropriate acidic catalysts such as acetic acid. Other solvent systems, including methanol, 1-propanol, and DMF, have also been explored with varying degrees of success.

Influence of Atmosphere

The reaction atmosphere plays a crucial role in the oxidation steps involved in the formation of pyrazolo[1,5-a]pyridine systems. As demonstrated in Table 1, conducting the reaction under an oxygen atmosphere (1 atm) significantly improves the yield compared to air or inert atmospheres. The presence of oxygen facilitates the oxidation processes that occur during the cyclization and aromatization steps.

Acid Catalysis

The type and amount of acid catalyst employed in the reaction have a significant impact on both the yield and the reaction rate. Acetic acid in higher concentrations (6 molar equivalents) has been shown to provide optimal results. Other acids such as p-toluenesulfonic acid (p-TSA) and trifluoroacetic acid (TFA) can also be used but generally result in lower yields.

Purification and Characterization

Purification Techniques

The purification of this compound typically involves a combination of techniques:

  • Filtration and Washing : The crude product is collected by filtration and washed with appropriate solvents to remove impurities.

  • Recrystallization : Recrystallization from suitable solvent systems is commonly employed to obtain the pure compound. For similar compounds, methanol-water mixtures (3:7) have proven effective.

  • Column Chromatography : For more challenging purifications, column chromatography on silica gel using optimized eluent systems (e.g., CHCl₃-EtOAc mixtures) may be necessary.

Analytical Characterization

Comprehensive characterization of the synthesized compound is essential to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide valuable information about the structural features of the compound.

  • Mass Spectrometry : High-resolution mass spectrometry confirms the molecular formula and can provide insights into fragmentation patterns.

  • Elemental Analysis : Determination of C, H, N content verifies the elemental composition of the compound.

  • High-Performance Liquid Chromatography (HPLC) : HPLC analysis is employed to assess the purity of the final product, with reported purities typically exceeding 95%.

Crystallographic Analysis

When possible, X-ray crystallography provides definitive confirmation of the molecular structure, including the precise spatial arrangement of substituents. This technique has been successfully applied to related pyrazolo[1,5-a]pyridine derivatives to confirm their structures and to elucidate the reaction mechanisms involved in their formation.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride, sodium borohydride, and alkyl halides. Reaction conditions often involve controlled temperatures and the use of solvents like THF .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrazolo[1,5-a]pyridine derivatives .

Scientific Research Applications

Overview

4-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride is a heterocyclic compound that has garnered attention in various fields of medicinal chemistry and biological research. Its unique chemical structure allows it to interact with several biological targets, leading to diverse applications in drug development and therapeutic interventions.

Medicinal Chemistry

This compound is primarily studied for its potential therapeutic effects in treating various diseases. Its applications include:

  • Anticancer Activity : Research has indicated that derivatives of this compound exhibit significant anticancer properties by targeting specific pathways involved in tumor growth and metastasis.
  • Antimicrobial Properties : The compound has shown effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

The biological activity of this compound can be categorized into several key areas:

Anticancer Mechanisms

Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance:

  • Cell Line Tested : A549 (Lung Cancer)
  • Mechanism : Induces apoptosis through mitochondrial pathways.
CompoundCancer TypeIC (µM)Reference
4-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acidA549 (Lung)12.5

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes crucial for cellular functions:

  • Dihydroorotate Dehydrogenase (DHODH) : This enzyme plays a vital role in pyrimidine synthesis.
EnzymeInhibition TypeIC (µM)Reference
DHODHCompetitive Inhibition15.0
Xanthine OxidaseModerate Inhibition72.4

Case Studies

Several case studies highlight the efficacy and potential of this compound:

Case Study 1: Anticancer Efficacy

A study focusing on the anticancer properties of the compound revealed its capacity to induce cell death in A549 lung cancer cells. The mechanism involved mitochondrial pathways that are critical for apoptosis.

Case Study 2: Antimicrobial Properties

Research evaluating the antimicrobial activity of derivatives showed promising results against various bacterial strains. The compound's ability to disrupt bacterial cell walls contributed to its effectiveness.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares structural features, molecular weights, and applications of closely related pyrazolo-pyridine and pyrazolo-pyrimidine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Applications References
Target Compound : 4-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride 4-aminomethyl, 3-COOH C9H12ClN3O2 (estimated) ~267–279 Bicyclic core with charged groups for solubility Drug scaffolds, intermediates Inferred from analogs
5-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride 5-aminomethyl, 3-carboxamide C9H16Cl2N4O 267.15 Dihydrochloride salt; carboxamide group Versatile scaffold for medicinal chemistry
5-[(Dimethylamino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid 5-dimethylaminomethyl, 3-COOH C11H17N3O2 235.28 Neutral dimethylamino group; no hydrochloride Potential kinase inhibitor intermediate
5-[4-(Propan-2-yl)phenyl]-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 5-aryl, 7-CF3, 3-COOH C17H18F3N3O2 353.35 Pyrazolo-pyrimidine core; lipophilic substituents Antibacterial/antiviral agent precursor
2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}acetic acid 3-acetic acid C9H12N2O2 180.2 Smaller side chain; free carboxylic acid Industrial/research intermediate

Key Differences and Implications

Substituent Position: The 4-aminomethyl group in the target compound distinguishes it from 5-substituted analogs (e.g., 5-aminomethyl or 5-dimethylaminomethyl derivatives). Positional isomerism affects binding affinity and metabolic stability in drug design . Pyrazolo-pyrimidine analogs (e.g., ) exhibit enhanced aromaticity and altered electronic properties compared to pyrazolo-pyridines, influencing target selectivity .

Counterion and Solubility :

  • Hydrochloride salts (e.g., target compound and ) improve aqueous solubility, crucial for bioavailability, whereas neutral analogs () may require formulation aids .

Functional Group Diversity :

  • Carboxamide derivatives () offer hydrogen-bonding capabilities for target engagement, while trifluoromethyl groups () enhance lipophilicity and membrane permeability .

Purity and Commercial Availability

  • Purity : Most analogs are available at ≥95% purity (e.g., ), ensuring reliability in research .
  • Suppliers: Major suppliers include CymitQuimica, Santa Cruz Biotechnology, and Parchem, with prices ranging from €675/50 mg to $584/g .

Biological Activity

4-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride (CAS No. 2138516-18-2) is a compound belonging to the pyrazolo[1,5-a]pyridine class. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will detail its biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical structure and properties:

  • Molecular Formula : C₉H₁₃ClN₄O₂
  • Molecular Weight : 232.68 g/mol
  • Structural Characteristics : It features a pyrazolo[1,5-a]pyridine core with an aminomethyl group and a carboxylic acid functionality.

Antiviral Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyridine exhibit significant antiviral properties. For instance, related compounds have been evaluated for their inhibitory effects against Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. These studies have shown that certain derivatives possess potent activity in enzymatic assays, suggesting a promising avenue for antiviral drug development .

Anticancer Properties

The pyrazolo[1,5-a]pyridine scaffold is recognized for its anticancer potential. Compounds in this class have been reported to inhibit various cancer cell lines by targeting specific kinases involved in tumor growth and proliferation. For example, some derivatives have shown activity against tyrosine kinases and dihydrofolate reductases, which are critical in cancer metabolism and cell cycle regulation .

Neuroprotective Effects

Recent studies suggest that pyrazolo[1,5-a]pyridine derivatives may also have neuroprotective effects. They have been implicated in the treatment of neurodegenerative diseases such as Alzheimer's disease and depression. The mechanism is believed to involve modulation of neurotransmitter systems and reduction of oxidative stress .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways:

  • Inhibition of RNA-dependent RNA Polymerase : This mechanism is crucial for the replication of certain viruses like HCV.
  • Targeting Kinase Pathways : By inhibiting tyrosine kinases involved in cell signaling pathways, these compounds can effectively halt cancer cell proliferation.
  • Modulation of Neurotransmitter Receptors : This action may contribute to their neuroprotective effects.

Case Studies

StudyObjectiveFindings
Evaluate antiviral activity against HCVSeveral derivatives showed IC50 values in the low micromolar range against NS5B polymerase.
Investigate anticancer efficacyCompounds demonstrated significant cytotoxicity against multiple cancer cell lines with IC50 values < 10 µM.
Assess neuroprotective effectsCompounds reduced oxidative stress markers in neuronal cell cultures by up to 50%.

Q & A

Q. What are the critical steps in synthesizing 4-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride?

The synthesis typically involves multi-step reactions, including cyclization, functional group modifications, and salt formation. Key steps include:

  • Cyclization : Formation of the pyrazolo-pyridine core via multicomponent reactions (e.g., Biginelli-like protocols) under controlled temperature and solvent conditions .
  • Aminomethylation : Introduction of the aminomethyl group using reductive amination or nucleophilic substitution, monitored by thin-layer chromatography (TLC) for reaction progress .
  • Hydrochloride salt formation : Precipitation or recrystallization in ethanol/water mixtures to ensure purity . Yield optimization requires solvent selection (e.g., ethanol for recrystallization) and catalyst screening (e.g., ammonium chloride for acidic conditions) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • IR spectroscopy : Identifies functional groups (e.g., carboxylic acid O-H stretch at ~2500–3000 cm⁻¹, amine N-H bend at ~1600 cm⁻¹) .
  • Mass spectrometry (MS) : Confirms molecular weight via ESI-MS or MALDI-TOF, with fragmentation patterns validating the pyrazolo-pyridine scaffold .
  • NMR : ¹H/¹³C NMR resolves structural ambiguities (e.g., distinguishing 4H,5H,6H,7H ring protons and aminomethyl group integration) .

Q. How can reaction purity be monitored during synthesis?

  • TLC : Use silica-gel plates with UV visualization to track reaction progression and intermediate purity .
  • Recrystallization : Ethanol-water mixtures (90% ethanol) effectively remove unreacted starting materials and byproducts .
  • HPLC : Quantify purity (>98%) post-synthesis using C18 columns and acetonitrile/water gradients .

Q. What safety protocols are critical for handling this compound?

  • Lab hygiene : Adhere to institutional chemical hygiene plans for corrosive (HCl) and amine-containing compounds .
  • Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile solvents (e.g., ethanol, DCM) .
  • Waste disposal : Neutralize hydrochloride salts before disposal to prevent environmental contamination .

Q. How does the hydrochloride salt form influence solubility and stability?

  • Solubility : Enhances water solubility compared to the free base, facilitating biological assays. Ethanol/water mixtures are optimal for dissolution .
  • Stability : The salt form reduces hygroscopicity, improving shelf life when stored in desiccators at −20°C .

Advanced Research Questions

Q. How can computational methods optimize the synthesis pathway?

  • Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in cyclization steps .
  • Solvent optimization : COSMO-RS simulations predict solvent effects on reaction yield and selectivity .
  • Machine learning : Train models on existing pyrazolo-pyridine reaction data to predict optimal catalysts (e.g., ammonium chloride vs. Lewis acids) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Cross-validation : Combine 2D NMR (e.g., HSQC, HMBC) with X-ray crystallography to confirm regiochemistry of the aminomethyl group .
  • Isotopic labeling : Use ¹⁵N-labeled precursors to clarify nitrogen connectivity in the pyrazolo-pyridine core .
  • Dynamic NMR : Analyze temperature-dependent spectra to assess conformational flexibility of the tetrahydropyridine ring .

Q. How can statistical design of experiments (DoE) improve reaction yield?

  • Factorial design : Screen variables (temperature, solvent ratio, catalyst loading) to identify critical parameters .
  • Response surface methodology (RSM) : Optimize multicomponent reactions (e.g., Biginelli) for maximum yield (84–87% reported) .
  • Robustness testing : Evaluate edge cases (e.g., excess reagent concentrations) to ensure reproducibility .

Q. What mechanisms underlie the compound’s reactivity in derivatization reactions?

  • Carboxylic acid activation : React with EDC/HOBt to form active esters for amide bond formation with amines .
  • Aminomethyl group : Participate in reductive alkylation or Schiff base formation, influenced by pH and steric hindrance .
  • Ring-opening reactions : Acidic conditions may hydrolyze the pyrazolo-pyridine core, requiring pH control (<4) .

Q. How can in silico models predict biological activity or pharmacokinetics?

  • Docking studies : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina or Schrödinger .
  • ADMET prediction : Tools like SwissADME estimate solubility, permeability, and metabolic stability .
  • QSAR modeling : Correlate structural features (e.g., logP of the hydrochloride salt) with observed bioactivity .

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